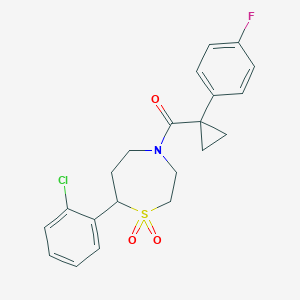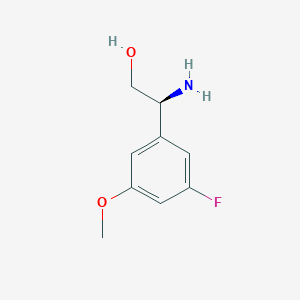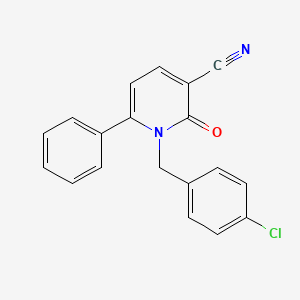![molecular formula C19H18ClF6N5O3S B2559066 2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide CAS No. 2061727-96-4](/img/structure/B2559066.png)
2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide, a pyridine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl groups, and the amide group. The spatial configuration of the carbon atoms connected to the pyridine ring plays an important role in the compound’s properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of the pyridine ring, the trifluoromethyl groups, and the amide group. For example, the pyridine ring could participate in electrophilic substitution reactions, while the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could influence its solubility and reactivity .科学的研究の応用
Synthesis and Microbial Studies
Researchers Patel and Agravat (2007) developed new pyridine derivatives through a series of syntheses involving 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride. These compounds were screened for their antibacterial and antifungal activities, showcasing the diverse biological applications of such chemical structures (Patel & Agravat, 2007).
Anticancer and Antimicrobial Activities
In another study, Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones which were tested for their antitumor and antimicrobial activities. This work highlights the compound's relevance in developing potential therapeutic agents against cancer and microbial infections (Riyadh, 2011).
Antiavian Influenza Virus Activity
Hebishy, Salama, and Elgemeie (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives showing significant antiavian influenza virus activity. This underscores the compound's potential in antiviral research, particularly against bird flu influenza H5N1 (Hebishy et al., 2020).
Imaging Applications in Cancer
Wang, Gao, Miller, and Zheng (2013) focused on the synthesis of a derivative for use as a PET imaging agent in cancers, emphasizing the compound's utility in diagnostic and therapeutic monitoring in oncology (Wang et al., 2013).
Histone Deacetylase Inhibitor for Cancer Therapy
Zhou et al. (2008) discovered an orally active histone deacetylase inhibitor, showing promise as an anticancer drug. This research demonstrates the compound's application in developing new cancer therapies (Zhou et al., 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-[4-(trifluoromethylsulfonyl)piperazin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF6N5O3S/c20-14-7-11(18(21,22)23)9-28-16(14)10-29-17(32)13-8-12(1-2-15(13)27)30-3-5-31(6-4-30)35(33,34)19(24,25)26/h1-2,7-9H,3-6,10,27H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBXVAYVCZSHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)N)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF6N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine](/img/structure/B2558985.png)
![2-(2-Fluorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2558987.png)
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2558989.png)

![N-[[4-[(4-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2558991.png)
![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558994.png)
![4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2558995.png)
![4-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2558996.png)

![(E)-3-(dimethylamino)-2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B2559001.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2559005.png)
